4,27-Dimethyl withaferin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

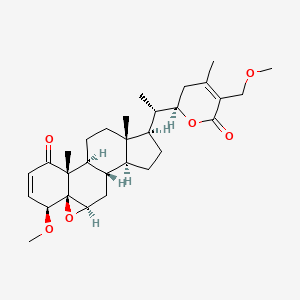

Properties

Molecular Formula |

C30H42O6 |

|---|---|

Molecular Weight |

498.6 g/mol |

IUPAC Name |

(1S,2R,6S,7S,9R,11S,12S,15R,16S)-6-methoxy-15-[(1S)-1-[(2R)-5-(methoxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one |

InChI |

InChI=1S/C30H42O6/c1-16-13-23(35-27(32)19(16)15-33-5)17(2)20-7-8-21-18-14-26-30(36-26)25(34-6)10-9-24(31)29(30,4)22(18)11-12-28(20,21)3/h9-10,17-18,20-23,25-26H,7-8,11-15H2,1-6H3/t17-,18-,20+,21-,22-,23+,25-,26+,28+,29-,30+/m0/s1 |

InChI Key |

MPAUUPAQELMJHR-NXRLXNGGSA-N |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6OC)C)O5)C)COC |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6OC)C)O5)C)COC |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 4,27-Dimethyl Withaferin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withaferin A, a bioactive steroidal lactone isolated from Withania somnifera, has garnered significant attention for its diverse pharmacological activities, including potent anti-cancer properties. Modification of its chemical structure offers a promising avenue for the development of novel therapeutic agents with enhanced efficacy and selectivity. This technical guide provides a comprehensive overview of the proposed synthesis and detailed characterization of a novel derivative, 4,27-Dimethyl withaferin A. This document outlines a plausible synthetic methodology, detailed protocols for characterization using modern analytical techniques, and an exploration of the potential biological signaling pathways this new compound may modulate, based on the known mechanisms of its parent molecule. All quantitative data are summarized for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

Withaferin A possesses a complex polycyclic structure with several reactive functional groups, including a secondary hydroxyl group at the C4 position and a primary hydroxyl group at the C27 position.[1] These hydroxyl groups are amenable to chemical modification, such as alkylation, which can significantly alter the molecule's physicochemical properties, including its solubility, lipophilicity, and ability to interact with biological targets. The methylation of these hydroxyl groups to form this compound is hypothesized to modulate its biological activity, potentially leading to a novel compound with a distinct pharmacological profile. This guide serves as a foundational resource for the synthesis, purification, and comprehensive characterization of this new chemical entity.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through the Williamson ether synthesis, a robust and widely used method for the formation of ethers from alcohols. In this proposed reaction, the hydroxyl groups of withaferin A are deprotonated using a strong base, sodium hydride (NaH), to form alkoxides, which then act as nucleophiles to attack the electrophilic methyl group of methyl iodide (CH₃I).

Reaction Scheme

A general reaction scheme for the synthesis is presented below.

Caption: Proposed synthesis of this compound.

Experimental Protocol

Materials:

-

Withaferin A (Starting Material)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with a solution of Withaferin A (1.0 eq) in anhydrous DMF.

-

Deprotonation: The flask is cooled to 0 °C in an ice bath. Sodium hydride (2.5 eq, 60% dispersion in mineral oil) is added portion-wise to the stirred solution over 15 minutes. The reaction mixture is stirred at 0 °C for an additional 30 minutes to allow for the complete formation of the alkoxides.

-

Methylation: Methyl iodide (3.0 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

-

Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is then diluted with water and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure this compound.

Characterization

A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are proposed.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) will be employed to determine the accurate mass of the synthesized compound and confirm its elemental composition.

Table 1: Predicted Mass Spectrometry Data

| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) |

| Withaferin A | C₂₈H₃₈O₆ | 471.2690 |

| This compound | C₃₀H₄₂O₆ | 499.3003 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are critical for the structural elucidation of the methylated product. The expected chemical shift changes upon methylation are summarized below.

Table 2: Predicted ¹H NMR Chemical Shift Changes

| Proton at Position | Withaferin A (δ ppm) | This compound (Predicted δ ppm) | Expected Change |

| 4-H | ~3.5-3.7 | ~3.3-3.5 | Upfield shift due to the replacement of the hydroxyl proton with a methyl group. |

| 27-H₂ | ~4.1-4.3 | ~3.9-4.1 | Upfield shift due to the replacement of the hydroxyl proton with a methyl group. |

| 4-OCH₃ | - | ~3.3-3.5 (singlet, 3H) | Appearance of a new singlet corresponding to the methyl ether protons. |

| 27-OCH₃ | - | ~3.3-3.5 (singlet, 3H) | Appearance of a new singlet corresponding to the methyl ether protons. |

Table 3: Predicted ¹³C NMR Chemical Shift Changes

| Carbon at Position | Withaferin A (δ ppm) | This compound (Predicted δ ppm) | Expected Change |

| C4 | ~70-72 | ~78-82 | Downfield shift due to the electron-donating effect of the methyl ether group. |

| C27 | ~60-62 | ~68-72 | Downfield shift due to the electron-donating effect of the methyl ether group. |

| 4-OCH₃ | - | ~55-60 | Appearance of a new signal corresponding to the methyl ether carbon. |

| 27-OCH₃ | - | ~55-60 | Appearance of a new signal corresponding to the methyl ether carbon. |

Note: The predicted chemical shifts are estimates and will require experimental verification.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to monitor the disappearance of the broad O-H stretching band of the alcohol functional groups and the appearance of C-O stretching bands of the ether linkages.

Table 4: Expected Infrared Spectroscopy Data

| Functional Group | Withaferin A (cm⁻¹) | This compound (Expected cm⁻¹) |

| O-H Stretch | ~3400 (broad) | Absent |

| C-O Stretch | ~1050-1150 | ~1070-1150 (more prominent) |

Potential Biological Signaling Pathways

Withaferin A is known to modulate a multitude of signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[2][3] It is anticipated that this compound will interact with similar pathways, although the potency and specificity may be altered.

NF-κB Signaling Pathway

Withaferin A is a well-documented inhibitor of the NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival and proliferation.[4][5]

Caption: Inhibition of the NF-κB pathway by this compound.

p53 Signaling Pathway

Withaferin A has been shown to activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[6][7]

Caption: Activation of the p53 pathway by this compound.

Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another critical survival pathway that is often dysregulated in cancer and is a target of withaferin A.[8][9]

Caption: Inhibition of the Akt/mTOR pathway by this compound.

Conclusion

This technical guide provides a theoretical and practical framework for the synthesis and characterization of this compound. The proposed synthetic route is based on a reliable and well-established chemical transformation. The detailed characterization plan will ensure the unambiguous identification and structural confirmation of the novel compound. Furthermore, the exploration of potential biological targets based on the known pharmacology of withaferin A provides a rationale for future preclinical investigations. The generation of this compound represents a step towards the development of new withanolide-based therapeutics with potentially improved pharmacological properties. Further studies will be necessary to evaluate its biological activity and therapeutic potential.

References

- 1. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Withaferin A Apoptotic Pathway via P53 | BioRender Science Templates [biorender.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Withaferin-A suppress AKT induced tumor growth in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Biosynthesis of Withaferin A: A Precursor for 4,27-Dimethyl Withaferin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withanolides are a class of over 900 naturally occurring C28-steroidal lactone triterpenoids built on an ergostane (B1235598) skeleton.[1][2] These compounds are predominantly found in various genera of the Solanaceae (nightshade) family and are renowned for their wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and adaptogenic effects.[3][4] Withaferin A is one of the most well-studied withanolides, first isolated from Withania somnifera (L.) Dunal, commonly known as Ashwagandha.[1][5][6]

The compound of interest, 4,27-Dimethyl withaferin A, is a synthetic or semi-synthetic analog of withaferin A.[7] As it is not found in nature, this guide focuses on the natural sources and biosynthesis of its direct precursor, withaferin A. Understanding the natural production of withaferin A is the foundational step for the subsequent chemical modifications required to produce its dimethylated derivative. This guide provides a comprehensive overview of the primary plant sources of withaferin A, its biosynthetic pathway, and detailed protocols for its extraction and quantification.

Natural Sources of Withaferin A and its Precursors

The principal natural source of withaferin A is Withania somnifera, a medicinal plant extensively used in Ayurvedic and traditional Indian medicine.[4][8] While withanolides are found in various genera of the Solanaceae family, W. somnifera remains the most significant source for the isolation of withaferin A.[1][4] Other genera that produce withanolides include Datura, Iochroma, Lycium, Nicandra, Physalis, Salpichroa, Solanum, and Jaborosa.[2]

Different parts of the W. somnifera plant contain varying concentrations of withaferin A. Notably, the leaves are a primary repository of this compound, often containing higher concentrations than the roots.[1][5]

Biosynthesis of Withaferin A

The biosynthesis of withaferin A is a complex process that originates from the isoprenoid pathway, which produces the fundamental building blocks for a vast array of plant secondary metabolites. The pathway can be broadly divided into the initial synthesis of the sterol precursor, cycloartenol (B190886), and the subsequent modifications that lead to the withanolide skeleton.

Withanolides are synthesized via both the mevalonate (B85504) (MVA) and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which provide the isoprene (B109036) units.[9] These pathways converge to produce 2,3-oxidosqualene (B107256), a common 30-carbon intermediate.[9] The cyclization of 2,3-oxidosqualene by cycloartenol synthase is a critical step leading to the formation of cycloartenol, the precursor for all withanolides in W. somnifera.[5][6] From cycloartenol, a series of enzymatic reactions including desaturation, hydroxylation, epoxidation, and cyclization occur to form the diverse range of withanolides.[5] The biosynthetic pathway is believed to diverge from the primary sterol pathway at the level of 24-methylene cholesterol.[9][10]

Recent research has identified several key enzymes involved in the downstream pathway, including cytochrome P450s (CYP87G1, CYP749B2, CYP88C7, CYP88C10) and a short-chain dehydrogenase (SDH2), which are responsible for the formation of the characteristic lactone ring and A-ring structure of withanolides.[3]

Below is a diagram illustrating the key steps in the biosynthetic pathway of withaferin A.

Quantitative Data

The concentration of withaferin A varies significantly depending on the plant part, geographical location, and age of the plant. The following table summarizes quantitative data from various studies.

| Plant Part | Geographic Region/Cultivar | Withaferin A Content (% w/w of dry material) | Reference |

| Leaves | Not Specified | 1.6% | [5] |

| Roots | Egypt (Mounfia Governorate) | 0.47% - 0.60% (total withanolides) | |

| Roots | Egypt (Qalubia Governorate) | 0.02% - 0.03% (total withanolides) | |

| Root Powder | Not Specified | 0.10% | [11] |

Experimental Protocols

Extraction of Withaferin A from Withania somnifera Leaves

This protocol is a generalized procedure based on common laboratory practices for the extraction of withanolides.

Materials and Reagents:

-

Dried and powdered leaves of Withania somnifera

-

Methanol (B129727):Water (80:20, v/v)

-

Round bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Beaker

-

Vacuum oven

Procedure:

-

Weigh 200 g of dried leaf powder and place it in a 2-liter round bottom flask.

-

Add 800 mL of the methanol:water (80:20) solvent mixture to the flask.

-

Set up the reflux apparatus and heat the mixture at 70°C for 3 hours with constant stirring.

-

After 3 hours, allow the mixture to cool and decant the solvent.

-

Repeat the extraction process two more times with 600 mL of the solvent mixture for 3 hours each time.

-

Combine all the extracts in a 5-liter round bottom flask.

-

Concentrate the combined extract to approximately 40 mL using a rotary evaporator at 60°C under reduced pressure.

-

Transfer the concentrated extract to a beaker and leave it overnight to allow for precipitation.

-

Decant the liquid portion to separate the precipitated material.

-

Dry the precipitate under vacuum at 60°C to obtain the crude withaferin A extract.[12]

Isolation and Purification of Withaferin A

Further purification of the crude extract can be achieved using chromatographic techniques.

Materials and Reagents:

-

Crude withaferin A extract

-

Silica (B1680970) gel for column chromatography

-

Solvent system (e.g., Chloroform:Methanol, 9:1 v/v)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

-

Prepare a silica gel column packed with the chosen solvent system.

-

Load the dissolved extract onto the column.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions using TLC to identify those containing withaferin A (visualized under UV light at 254 nm and/or by staining with anisaldehyde-sulfuric acid reagent).[13]

-

Pool the fractions containing pure withaferin A and concentrate them using a rotary evaporator.

-

For higher purity, the isolated compound can be further purified by preparative HPLC.

Quantitative Analysis of Withaferin A by HPLC

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[14][15]

-

Mobile Phase: A gradient or isocratic mixture of water (often with a modifier like acetic acid or a buffer) and an organic solvent like methanol or acetonitrile.[16]

-

Detection Wavelength: 227 nm.[11]

Procedure:

-

Standard Preparation: Prepare a stock solution of pure withaferin A standard in methanol. From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 1.25, 5.0, 10.0, 20.0 ppm).[11]

-

Sample Preparation: Accurately weigh a known amount of the dried extract and dissolve it in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject equal volumes of the standard solutions and the sample solution into the HPLC system.

-

Quantification: Generate a calibration curve by plotting the peak area of the withaferin A standard against its concentration. Determine the concentration of withaferin A in the sample by comparing its peak area to the calibration curve.

Below is a diagram illustrating a general workflow for the extraction and analysis of withaferin A.

Conclusion

While this compound is a laboratory-derived compound, its precursor, withaferin A, is abundantly available from natural sources, primarily the leaves of Withania somnifera. A thorough understanding of the biosynthetic pathway of withaferin A opens avenues for metabolic engineering to enhance its production. Furthermore, robust and validated protocols for extraction, isolation, and quantification are essential for the consistent supply of high-purity withaferin A required for the semi-synthesis of its derivatives and for further pharmacological research. This guide provides a foundational resource for researchers and professionals in the field of natural product chemistry and drug development.

References

- 1. ijpbs.com [ijpbs.com]

- 2. jddtonline.info [jddtonline.info]

- 3. Elucidation of gene clusters underlying withanolide biosynthesis in ashwagandha [dspace.mit.edu]

- 4. biorxiv.org [biorxiv.org]

- 5. Withania somnifera L.: Insights into the phytochemical profile, therapeutic potential, clinical trials, and future prospective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative HPLC analysis of withanolides in Withania somnifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bbrc.in [bbrc.in]

- 12. Extraction and Isolation of Withaferin a ( Steroidal Lactone) from Withania Somnifera Leafs and it’s TLC and HPLC Analysis. – Oriental Journal of Chemistry [orientjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. informaticsjournals.co.in [informaticsjournals.co.in]

- 15. researchgate.net [researchgate.net]

- 16. US7108870B2 - Process for isolation of withaferin-A from plant materials and products therefrom - Google Patents [patents.google.com]

In Vitro Cytotoxicity of 4,27-Dimethyl Withaferin A: A Technical Guide

Disclaimer: Direct and extensive research on the in vitro cytotoxicity of 4,27-Dimethyl withaferin A is limited in publicly available scientific literature. This guide provides available data on the closely related compound, 4-Methyl withaferin A, and leverages the extensive research on the parent compound, Withaferin A, to infer potential mechanisms of action, experimental protocols, and signaling pathways. The information pertaining to Withaferin A should be considered as a foundational reference for its derivatives.

Introduction

Withaferin A, a steroidal lactone derived from the plant Withania somnifera, is a well-documented cytotoxic agent with potent anti-cancer properties. Its derivatives are of significant interest in drug discovery for their potential to modulate efficacy and specificity. This technical guide focuses on the in vitro cytotoxicity of this compound, a methylated analogue of Withaferin A. While specific data on this dimethylated form is scarce, this document compiles available information on a closely related monomethylated derivative and provides an in-depth overview of the cytotoxic profile of the parent compound, Withaferin A, as a predictive framework. Structural modifications, such as methylation, can significantly influence the protein binding efficacy and, consequently, the chemotherapeutic potency of Withaferin A.

Quantitative Cytotoxicity Data

Table 1: In Vitro Cytotoxicity (IC₅₀) of 4-Methyl Withaferin A

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HeLa | Cervical Cancer | 2.1 ± 0.01 |

| A-549 | Lung Cancer | 4.0 ± 0.5 |

| MCF-7 | Breast Cancer | 1.1 ± 0.2 |

Data sourced from MedchemExpress. The cytotoxicity was assessed using an MTT assay after a 48-hour incubation period.[1]

For comparative purposes, the cytotoxic activity of the parent compound, Withaferin A, against a broader range of cancer cell lines is presented below.

Table 2: In Vitro Cytotoxicity (IC₅₀) of Withaferin A in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HeLa | Cervical Cancer | ~0.05-0.1% (Wi-AREAL) | [2] |

| ME-180 | Cervical Cancer | ~0.05-0.1% (Wi-AREAL) | [2] |

| CaSKi | Cervical Cancer | 0.45 ± 0.05 | |

| MCF-7 | Breast Cancer | Not specified | |

| MDA-MB-231 | Breast Cancer | Not specified | |

| A549 | Non-small cell lung | Not specified | [3] |

| H1299 | Non-small cell lung | Not specified | [3] |

| U87 | Glioblastoma | 1.07 ± 0.071 | |

| U251 | Glioblastoma | 0.69 ± 0.041 | |

| GL26 | Glioblastoma | 0.23 ± 0.015 | |

| MG-63 | Osteosarcoma | Not specified | |

| U2OS | Osteosarcoma | Not specified | |

| KATO-III | Gastric Cancer | Not specified | |

| SKOV3 | Ovarian Cancer | Not specified | |

| AGS5FU | Gastric Cancer (5-FU resistant) | Not specified | |

| A2780LR | Ovarian Cancer (Cisplatin resistant) | Not specified |

Note: IC₅₀ values for Withaferin A can vary depending on the assay, incubation time, and specific laboratory conditions. "Wi-AREAL" refers to a Withaferin A-rich extract.

Experimental Protocols (Based on Withaferin A)

The following are detailed methodologies for key experiments commonly used to assess the in vitro cytotoxicity of Withaferin A and its derivatives.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines (e.g., HeLa, A-549, MCF-7) are obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The compound (this compound or Withaferin A) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are prepared in the culture medium to achieve the desired final concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (medium with DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at various concentrations for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Signaling Pathways in Withaferin A-Induced Cytotoxicity

The cytotoxic effects of Withaferin A are mediated through the modulation of multiple signaling pathways, leading to cell cycle arrest and apoptosis. It is plausible that this compound induces cytotoxicity through similar mechanisms.

Induction of Apoptosis

Withaferin A induces apoptosis through both the intrinsic and extrinsic pathways.[4]

-

Intrinsic Pathway: Involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, release of cytochrome c, and activation of caspase-9 and caspase-3.[4]

-

Extrinsic Pathway: Can be initiated through the upregulation of death receptors and subsequent activation of caspase-8.

Cell Cycle Arrest

Withaferin A is known to cause cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines. This is often associated with the modulation of key cell cycle regulatory proteins.

Inhibition of Pro-Survival Pathways

Withaferin A has been shown to inhibit several pro-survival signaling pathways that are often dysregulated in cancer:

-

PI3K/Akt Pathway: Inhibition of this pathway leads to decreased cell survival and proliferation.

-

NF-κB Pathway: Suppression of NF-κB activity reduces the expression of anti-apoptotic proteins.

-

STAT3 Pathway: Inhibition of STAT3 signaling can lead to reduced cell proliferation and induction of apoptosis.

Visualizations

Experimental Workflow

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Signaling Pathway of Withaferin A-Induced Apoptosis

Caption: Key signaling pathways modulated by Withaferin A leading to apoptosis.

Conclusion

While direct experimental data on the in vitro cytotoxicity of this compound is currently lacking in the scientific literature, the available information on the closely related 4-Methyl withaferin A and the extensive research on the parent compound, Withaferin A, provide a strong foundation for inferring its potential cytotoxic properties and mechanisms of action. The data suggests that this class of compounds exhibits significant cytotoxicity against a range of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest, mediated by the modulation of key pro-survival signaling pathways. Further research is warranted to fully elucidate the specific cytotoxic profile and therapeutic potential of this compound. Researchers investigating this compound are encouraged to utilize the established protocols for Withaferin A as a starting point for their in vitro studies.

References

The Impact of 4,27-Dimethyl Withaferin A on Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive research has been conducted on the biological activities of Withaferin A. However, literature specifically detailing the effects of its derivative, 4,27-Dimethyl withaferin A, on cell signaling pathways is limited. This guide provides a comprehensive overview of the known effects of the parent compound, Withaferin A, on key signaling pathways, with the logical inference that this compound may exhibit similar, and potentially enhanced, activities. This inference is supported by structure-activity relationship studies of Withaferin A derivatives, which have shown that modifications at the C4 and C27 positions can significantly modulate its biological effects. For instance, the acetylation of both the 4 and 27 hydroxyl groups has been reported to enhance cytotoxic activity.

Introduction

Withaferin A, a steroidal lactone derived from the plant Withania somnifera, has garnered significant attention for its potent anti-inflammatory, anti-cancer, and pro-apoptotic properties. Its therapeutic potential stems from its ability to modulate multiple oncogenic signaling pathways. The derivative, this compound, through methylation at the C4 and C27 hydroxyl groups, is a subject of growing interest for its potential to exhibit enhanced efficacy and altered pharmacological properties compared to the parent compound. This technical guide will delve into the established effects of Withaferin A on critical cell signaling pathways, namely NF-κB, STAT3, and apoptosis, providing a foundational understanding for research into its dimethylated analog.

Quantitative Data on Withaferin A Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Withaferin A in various cancer cell lines, demonstrating its potent cytotoxic effects.

Table 1: IC50 Values of Withaferin A in Human Breast Cancer Cell Lines

| Cell Line | Receptor Status | IC50 (µM) | Exposure Time (h) |

| MDA-MB-231 | ER-, PR-, HER2- | 1.0 - 2.5 | 24 - 72 |

| MCF-7 | ER+, PR+/-, HER2- | 0.8 - 2.5 | 24 - 72 |

| SKBR3 | ER-, PR-, HER2+ | ~2.5 | 72 |

| T47D | ER+, PR+, HER2- | ~1.0 | 72 |

Table 2: IC50 Values of Withaferin A in Other Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| U2OS | Osteosarcoma | 0.32 |

| HCT116 | Colon Cancer | 1.5 |

| CaSki | Cervical Cancer | 0.45 |

| A549 | Lung Cancer | 2.5 |

| PC-3 | Prostate Cancer | 5.0 |

| U87MG | Glioblastoma | ~2.0 |

| K562 | Leukemia | ~1.0 |

Effects on Cell Signaling Pathways

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. Withaferin A is a potent inhibitor of this pathway.

Mechanism of Action: Withaferin A has been shown to directly target the IκB kinase β (IKKβ) subunit, a key enzyme in the canonical NF-κB pathway. It is believed to covalently modify a cysteine residue (Cys-179) in the activation loop of IKKβ, thereby inhibiting its kinase activity. This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. As a result, the NF-κB p65/p50 dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes.

Downregulation of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth, survival, and differentiation. Constitutive activation of STAT3 is frequently observed in cancer and is associated with tumor progression and metastasis.

Mechanism of Action: Withaferin A inhibits both constitutive and interleukin-6 (IL-6)-induced STAT3 activation. It has been shown to decrease the phosphorylation of STAT3 at Tyrosine 705 (Tyr705), a critical step for its dimerization and nuclear translocation. This inhibition is, at least in part, mediated by the suppression of the upstream Janus kinase 2 (JAK2). By preventing STAT3 activation, Withaferin A downregulates the expression of STAT3 target genes, including those involved in cell cycle progression (e.g., Cyclin D1) and apoptosis inhibition (e.g., Bcl-2, Survivin).

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. Withaferin A has been shown to induce apoptosis in various cancer cell types through multiple mechanisms.

Mechanism of Action: Withaferin A induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can increase the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction. This results in the release of cytochrome c into the cytoplasm, which in turn activates caspase-9 and the downstream executioner caspase-3. Withaferin A also modulates the expression of Bcl-2 family proteins, decreasing the levels of anti-apoptotic proteins like Bcl-2 and increasing the levels of pro-apoptotic proteins like Bax. Furthermore, it can upregulate the expression of death receptors, such as DR5, sensitizing cells to apoptosis initiated by ligands like TRAIL.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to study the effects of withanolides on cell signaling. Specific parameters may need to be optimized for different cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Withaferin A or its derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for the desired time (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins in a sample.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-IκBα, anti-IκBα, anti-Caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse treated and untreated cells and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Harvest treated and untreated cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Conclusion

Withaferin A demonstrates significant potential as a multi-targeting anti-cancer agent, primarily through its potent inhibition of the NF-κB and STAT3 signaling pathways and its ability to induce apoptosis. While direct experimental data on this compound is currently scarce, the established structure-activity relationships of withanolides suggest that this derivative is likely to retain, and potentially exceed, the biological activities of its parent compound. Further research is warranted to elucidate the specific molecular mechanisms and therapeutic efficacy of this compound, which may represent a promising next-generation therapeutic for a range of malignancies. This guide provides a solid foundation for such investigations by summarizing the known effects and experimental methodologies associated with the well-characterized Withaferin A.

Technical Guide on the Preliminary Pharmacokinetic Profile of 4,27-Dimethyl Withaferin A

Notice of Limited Data Availability

An extensive search for the preliminary pharmacokinetic profile of 4,27-Dimethyl withaferin A did not yield any specific data for this synthetic analog. The available scientific literature primarily focuses on the parent compound, withaferin A. While this compound is identified as a synthetic derivative, its absorption, distribution, metabolism, and excretion (ADME) properties have not been characterized in published in vivo or in vitro studies.

Therefore, it is not possible to provide an in-depth technical guide or whitepaper on the pharmacokinetic profile of this compound at this time.

Alternative: A Comprehensive Guide to the Pharmacokinetic Profile of Withaferin A

Given the wealth of available data for the parent compound, we can offer a comprehensive technical guide on the preliminary pharmacokinetic profile of withaferin A . This guide would adhere to all the core requirements of your original request, including:

-

Data Presentation: Summarized quantitative data in clearly structured tables for easy comparison.

-

Experimental Protocols: Detailed methodologies for all key experiments cited.

-

Mandatory Visualization: Diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language), adhering to all specified design constraints.

This alternative guide would provide valuable insights for researchers, scientists, and drug development professionals working with withanolides and their analogs. If you would like to proceed with this alternative, please provide a confirmation.

An In-depth Technical Guide on the Solubility and Stability of Withaferin A Derivatives in DMSO

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the critical physicochemical properties of withanlides, focusing on the solubility and stability of Withaferin A and its derivatives in dimethyl sulfoxide (B87167) (DMSO), a common solvent in preclinical research. While specific quantitative data for 4,27-Dimethyl withaferin A is not available in the current body of scientific literature, this document provides comprehensive information on the parent compound, Withaferin A, to serve as a foundational reference. Furthermore, it outlines detailed experimental protocols for determining these essential parameters for novel derivatives such as this compound, ensuring researchers can rigorously characterize their compounds for drug development pipelines.

Introduction

Withaferin A, a steroidal lactone derived from the plant Withania somnifera, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-angiogenic, and anti-cancer properties. Chemical modification of Withaferin A, such as the synthesis of its dimethylated derivative, this compound, is a common strategy to enhance its therapeutic potential and oral bioavailability. However, a thorough understanding of the solubility and stability of these new chemical entities in standard laboratory solvents like DMSO is paramount for accurate and reproducible in vitro and in vivo studies.

This guide provides the available solubility and stability data for Withaferin A in DMSO and offers a blueprint for the experimental determination of these properties for its derivatives.

Solubility Data for Withaferin A in DMSO

While specific data for this compound is not publicly available, the solubility of the parent compound, Withaferin A, in DMSO has been reported by several suppliers. This information is summarized in the table below and can serve as a useful estimation for its derivatives.

| Compound | Solvent | Solubility | Reference |

| Withaferin A | DMSO | ~5 mg/mL | [1] |

| Withaferin A | DMSO | 10 mg/mL | [2] |

| 4-oxo Withaferin A | DMSO | 5 mg/mL |

Note: The solubility of a compound can be influenced by factors such as purity, temperature, and the presence of water in the DMSO. It is always recommended to experimentally determine the solubility for the specific batch of the compound being used.

Stability of Withaferin A in DMSO

The stability of Withaferin A in DMSO stock solutions is crucial for maintaining the integrity of the compound during storage and experimentation.

| Compound | Storage Conditions | Stability | Reference |

| Withaferin A | -20°C in DMSO | Stock solutions are stable for at least 3 months | [2] |

| Withaferin A (solid) | -20°C | ≥ 4 years | [1] |

Alkylated derivatives of secondary metabolites are sometimes associated with enhanced stability. However, this must be empirically verified for this compound.

Experimental Protocols

To address the absence of data for this compound, the following detailed protocols are provided for the determination of its solubility and stability in DMSO.

Protocol for Solubility Determination (Saturation Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a solvent.

Materials:

-

This compound (solid)

-

Anhydrous DMSO

-

Vortex mixer

-

Thermostatic shaker incubator

-

Microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of standard solutions of this compound in DMSO of known concentrations to generate a calibration curve.

-

Add an excess amount of solid this compound to a known volume of DMSO in a glass vial.

-

Seal the vial and place it in a thermostatic shaker incubator set at a specific temperature (e.g., 25°C or 37°C).

-

Shake the vial for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vial to confirm the presence of undissolved solid.

-

Centrifuge the suspension at a high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 20 minutes) to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant and dilute it with DMSO to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

Protocol for Stability Assessment (HPLC-Based Assay)

This protocol assesses the degradation of a compound in DMSO over time under specific storage conditions.

Materials:

-

A stock solution of this compound in DMSO of known concentration (e.g., 10 mM)

-

HPLC system with a suitable column and detector

-

Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C and -80°C)

-

Light-protective storage containers (e.g., amber vials)

Procedure:

-

Prepare a fresh stock solution of this compound in anhydrous DMSO.

-

Immediately analyze an aliquot of the stock solution by HPLC to obtain the initial (time zero) peak area of the compound. This serves as the 100% reference.

-

Aliquot the remaining stock solution into multiple amber vials and store them under different conditions:

-

Room temperature (~25°C)

-

Refrigerated (4°C)

-

Frozen (-20°C)

-

Deep-frozen (-80°C)

-

-

At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month, 3 months), retrieve one vial from each storage condition.

-

Allow the frozen samples to thaw completely at room temperature.

-

Analyze the samples by HPLC using the same method as for the time zero sample.

-

Calculate the percentage of the remaining this compound at each time point by comparing its peak area to the time zero peak area.

-

Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for solubility determination.

Caption: Workflow for stability assessment.

Conclusion

The solubility and stability of drug candidates in DMSO are fundamental parameters that underpin the reliability and reproducibility of preclinical research. While direct data for this compound is currently unavailable, the information provided for the parent compound, Withaferin A, offers a valuable starting point. It is imperative for researchers working with novel derivatives to perform the experimental characterizations outlined in this guide to ensure the quality and integrity of their scientific findings. The provided protocols and workflows offer a robust framework for these essential investigations.

References

4,27-Dimethyl Withaferin A: A Technical Guide to Binding Targets and Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withaferin A, a steroidal lactone derived from the medicinal plant Withania somnifera, has garnered significant attention for its diverse pharmacological activities, particularly its potent anti-cancer and anti-inflammatory properties. Its mechanism of action involves the modulation of multiple signaling pathways through direct interaction with various protein targets. Structure-activity relationship (SAR) studies have revealed that modifications to the withaferin A scaffold can significantly alter its biological profile. This technical guide focuses on 4,27-Dimethyl withaferin A, a synthetic analog of withaferin A, exploring its putative binding targets and molecular interactions based on the extensive research conducted on withaferin A and its derivatives. While direct experimental data on this compound is limited, this document extrapolates its likely biochemical behavior, providing a foundation for future research and drug development efforts.

Putative Binding Targets of this compound

Based on the known targets of withaferin A, this compound is predicted to interact with a similar spectrum of proteins, although with potentially altered affinities due to the methylation at the C-4 and C-27 positions. The primary binding mechanism of withaferin A involves covalent bond formation with cysteine residues in target proteins via its reactive α,β-unsaturated ketone and epoxide moieties.

Key Potential Targets:

-

Heat Shock Protein 90 (Hsp90): Withaferin A is a known inhibitor of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer progression.[1] Inhibition of Hsp90 by withaferin A leads to the degradation of these client proteins, inducing apoptosis and cell cycle arrest.[1] It is hypothesized that this compound retains the ability to interact with Hsp90.

-

Mortalin (Hsp70 family protein): Mortalin is another chaperone protein that is often overexpressed in cancer cells and plays a role in tumorigenesis by inactivating the tumor suppressor protein p53. Withaferin A has been shown to bind to mortalin, disrupting its interaction with p53 and thereby restoring p53's tumor-suppressive functions.[2]

-

Vimentin: This intermediate filament protein is involved in cell structure, migration, and signaling. Withaferin A covalently binds to vimentin, leading to its aggregation and the disruption of the cytoskeleton, which can inhibit cancer cell migration and invasion.

-

Nuclear Factor-kappa B (NF-κB): Withaferin A is a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[3] It achieves this by inhibiting the IκB kinase (IKKβ), preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

-

Signal Transducer and Activator of Transcription 3 (STAT3): STAT3 is a transcription factor that is constitutively activated in many cancers and promotes cell proliferation and survival. Withaferin A has been shown to inhibit STAT3 signaling.

-

Survivin: As a member of the inhibitor of apoptosis (IAP) family, survivin is a key protein in regulating cell division and inhibiting apoptosis. Molecular docking studies suggest that withaferin A can bind to survivin and interfere with its function.[4]

Molecular Interactions and the Influence of Dimethylation

The interaction of withaferin A with its targets is often characterized by both non-covalent and covalent interactions. The initial binding is likely driven by hydrogen bonds and hydrophobic interactions, followed by the formation of a covalent adduct with a reactive cysteine residue.

The introduction of methyl groups at the C-4 and C-27 hydroxyl positions in this compound is expected to have the following consequences:

-

Steric Hindrance: The methyl groups may introduce steric hindrance, potentially altering the binding orientation and affinity for certain targets.

-

Hydrophobicity: The increased hydrophobicity of the molecule could enhance its ability to cross cell membranes but may also affect its interaction with the binding pockets of target proteins.

-

Hydrogen Bonding: The methylation of the hydroxyl groups eliminates their ability to act as hydrogen bond donors, which could weaken the initial non-covalent interactions with some targets.

SAR studies on other withaferin A derivatives have shown that acylation at the C-4 and C-27 positions can influence cytotoxicity. For instance, some diester derivatives have been found to be marginally less potent than their monoester counterparts in anticancer assays. This suggests that the dimethylation in this compound might lead to a nuanced biological activity profile, potentially with reduced anticancer potency but enhanced activity in other areas, such as the modulation of pathways relevant to neurodegenerative diseases. A patent for withanolide analogs, including those with modifications at C-4 and C-27, suggests their potential utility in treating neurodegenerative disorders by inducing a heat shock response.[5]

Quantitative Data on Withaferin A and its Derivatives

The following tables summarize the available quantitative data for withaferin A and some of its derivatives, providing a baseline for predicting the activity of this compound.

Table 1: Binding Affinities of Withaferin A to Various Targets (from Molecular Docking Studies)

| Target Protein | Binding Energy (kcal/mol) | Reference |

| Survivin | -1.88 (Docking Score) | [4] |

| Penicillin-Binding Protein 4 (PBP4) | Not Specified | [6] |

Table 2: Cytotoxicity of Withaferin A and its Derivatives (IC50 Values)

| Compound | Cell Line | IC50 (µM) | Reference |

| Withaferin A | Pancreatic Cancer Cells | ~0.6 - 1.0 | [1] |

| Withaferin A | Melanoma Cells | 1.8 - 6.1 | [7] |

| C4/C27 Diester Derivatives | HeLa, A-549, MCF-7 | 0.6 - 4.6 | [8] |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate assessment of binding affinities and cellular effects. Below are generalized protocols for key experiments cited in the literature for withaferin A, which would be applicable for the characterization of this compound.

1. Molecular Docking

-

Objective: To predict the binding affinity and interaction patterns of a ligand with a target protein.

-

Protocol:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate the 3D structure of the ligand (this compound) and optimize its geometry.

-

Define the binding site on the target protein.

-

Perform the docking simulation using software such as AutoDock or Schrödinger Maestro.

-

Analyze the docking results to identify the best binding poses, calculate the binding energy, and visualize the molecular interactions (hydrogen bonds, hydrophobic interactions, etc.).

-

2. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of a compound on cancer cells.

-

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

3. Western Blotting

-

Objective: To detect the expression levels of specific proteins in cells after treatment with a compound.

-

Protocol:

-

Treat cells with the test compound for a specified time.

-

Lyse the cells to extract total proteins.

-

Determine the protein concentration using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein.

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analyze the band intensities to quantify the protein expression levels.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by withaferin A and a typical experimental workflow for its characterization.

Caption: Signaling pathways potentially modulated by this compound.

Caption: Experimental workflow for characterizing this compound.

Conclusion and Future Directions

This compound represents a promising synthetic analog of withaferin A with a potentially distinct pharmacological profile. Based on the extensive knowledge of withaferin A's mechanism of action and structure-activity relationships, it is plausible that this dimethylated derivative interacts with a similar set of protein targets, including Hsp90, mortalin, and vimentin, and modulates key signaling pathways such as NF-κB and STAT3. However, the methylation at the C-4 and C-27 positions is likely to alter its binding affinities and cellular activities.

Future research should focus on the direct experimental validation of the binding targets and molecular interactions of this compound. Quantitative binding assays, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), are essential to determine its affinity for predicted targets. Furthermore, comprehensive cellular and in vivo studies are required to elucidate its specific effects on cancer and neurodegenerative disease models. The insights gained from such investigations will be invaluable for the potential development of this compound as a novel therapeutic agent.

References

- 1. WO2010053655A2 - Therapeutic methods with withaferin a and analogs - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20110230551A1 - Withaferin a analogs and uses thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Potential of 4,27-Dimethyl Withaferin A: A Technical Whitepaper for Drug Discovery Professionals

An In-Depth Exploration of a Novel Withanolide for Inflammation-Modulating Therapeutics

Abstract

Chronic inflammation is a significant underlying factor in a multitude of debilitating diseases, driving a persistent need for novel and effective anti-inflammatory agents. Withanolides, a class of naturally occurring C-28 steroidal lactones, have garnered substantial interest for their diverse pharmacological activities. Among these, Withaferin A, isolated from Withania somnifera, has been extensively studied for its potent anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. This technical guide delves into the anti-inflammatory potential of a specific synthetic derivative, 4,27-Dimethyl withaferin A. While direct experimental data on this particular analog is limited, this whitepaper will extrapolate its potential efficacy and mechanisms of action based on the well-established anti-inflammatory profile of its parent compound, Withaferin A, and closely related derivatives, such as 4,27-di-O-acetyl-withaferin A. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the core anti-inflammatory pathways, detailed experimental protocols for evaluation, and a structured presentation of relevant quantitative data to guide future research and development efforts in this promising area.

Introduction: The Therapeutic Promise of Withanolides in Inflammation

Withanolides are a group of more than 900 naturally occurring compounds, with Withaferin A being one of the most investigated members.[1] The anti-inflammatory effects of Withaferin A are well-documented and are largely attributed to its ability to modulate key signaling pathways involved in the inflammatory response.[2][3] The core structure of Withaferin A presents multiple sites for chemical modification, offering the potential to synthesize derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The focus of this whitepaper, this compound, represents such a synthetic analog where the hydroxyl groups at the C4 and C27 positions are replaced by methoxy (B1213986) groups. Understanding the impact of this modification on the anti-inflammatory activity is crucial for its potential development as a therapeutic agent.

The Core Anti-Inflammatory Mechanism: Targeting the NF-κB Signaling Pathway

The primary mechanism by which Withaferin A and its derivatives are believed to exert their anti-inflammatory effects is through the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Key Molecular Targets within the NF-κB Pathway

Withaferin A has been shown to directly interact with and inhibit IκB kinase β (IKKβ), a critical enzyme in the canonical NF-κB pathway.[4] By targeting a specific cysteine residue (Cys179) in the activation loop of IKKβ, Withaferin A prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4] This action effectively blocks the translocation of the active NF-κB p65/p50 dimer to the nucleus, thereby preventing the transcription of pro-inflammatory genes.[5][6]

The proposed mechanism of action for this compound would likely follow a similar trajectory, with the core withanolide scaffold being responsible for the interaction with IKKβ. The methylation at C4 and C27 may influence the compound's binding affinity and cellular uptake, potentially modulating its inhibitory potency.

Quantitative Data on Withaferin A and Analogs

While specific quantitative data for the anti-inflammatory properties of this compound are not yet available in published literature, the following tables summarize the reported activities of the parent compound, Withaferin A, and its di-acetylated analog. This information provides a valuable benchmark for the anticipated potency of the dimethyl derivative.

Table 1: In Vitro Anti-Inflammatory Activity of Withaferin A

| Assay | Cell Line | Stimulant | Measured Parameter | IC50 / Effect | Reference |

| NF-κB Luciferase Reporter Assay | HEK293T | TNF-α | NF-κB Activity | IC50 ~2.5 µM | [7] |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS | NO Levels | Significant inhibition at 5 µM | [8] |

| IL-1β Secretion | THP-1 | LPS + Nigericin | IL-1β Levels | Dose-dependent inhibition (5-20 µM) | [9] |

| IL-6 Secretion | THP-1 | LPS | IL-6 Levels | Dose-dependent inhibition | [10] |

| TNF-α Secretion | THP-1 | LPS | TNF-α Levels | Dose-dependent inhibition | [10] |

Table 2: Biological Activity of 4,27-di-O-acetyl-withaferin A

| Assay | Cell Line | Measured Parameter | IC50 / Effect | Reference |

| Cytotoxicity | Multiple Cancer Cell Lines | Cell Viability | Varies by cell line | [11] |

| NF-κB Modulation | KBM-5 | NF-κB Activity | Potent inhibitor | [12] |

Detailed Experimental Protocols

The following protocols are standard methods used to evaluate the anti-inflammatory properties of withanolides and can be adapted for the investigation of this compound.

Synthesis of 4,27-di-O-acetyl-withaferin A (as a proxy for derivatization)

A general procedure for the di-acetylation of Withaferin A can be adapted for di-methylation. Typically, Withaferin A is dissolved in a suitable solvent like pyridine, followed by the addition of acetic anhydride. The reaction is stirred at room temperature for several hours. After completion, the reaction mixture is worked up by adding water and extracting with an organic solvent such as ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield 4,27-di-O-acetyl-withaferin A. A similar approach using a methylating agent (e.g., methyl iodide in the presence of a base like sodium hydride) could be employed for the synthesis of this compound.

NF-κB Luciferase Reporter Assay

This assay is a highly sensitive method to quantify the inhibition of NF-κB transcriptional activity.

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Treatment: After 24 hours, the cells are pre-treated with varying concentrations of this compound for 1-2 hours.

-

Stimulation: The cells are then stimulated with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL), for 6-8 hours.

-

Lysis and Luminescence Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage inhibition of NF-κB activity is calculated relative to the vehicle-treated, TNF-α stimulated control.

Measurement of Pro-inflammatory Cytokines

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the secretion of pro-inflammatory cytokines.

-

Cell Culture and Treatment: A suitable cell line, such as the human monocytic cell line THP-1 differentiated into macrophages, is seeded in 24-well plates. The cells are pre-treated with different concentrations of this compound for 1-2 hours.

-

Stimulation: The cells are then stimulated with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 18-24 hours.

-

Supernatant Collection: The cell culture supernatants are collected and centrifuged to remove any cellular debris.

-

ELISA: The concentrations of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in the supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: The cytokine concentrations in the treated samples are compared to the vehicle-treated, LPS-stimulated control to determine the percentage of inhibition.

Structure-Activity Relationship and the Role of C4 and C27 Modifications

The biological activity of withanolides is closely linked to their chemical structure. For Withaferin A, the α,β-unsaturated ketone in ring A and the 5β,6β-epoxide are considered crucial for its NF-κB inhibitory activity.[12] The hydroxyl groups at C4 and C27 are also important as they provide sites for hydrogen bonding and can be modified to alter the compound's properties.

The acetylation of these hydroxyl groups, as in 4,27-di-O-acetyl-withaferin A, has been shown to retain potent biological activity.[12] Methylation at these positions to form this compound would replace the hydrogen bond-donating hydroxyl groups with non-polar methoxy groups. This modification could potentially:

-

Increase Lipophilicity: This may enhance cell membrane permeability and cellular uptake, potentially leading to increased potency.

-

Alter Binding Interactions: The change in polarity and steric bulk at C4 and C27 could modify the binding affinity of the molecule to its target proteins, such as IKKβ.

-

Improve Metabolic Stability: Methylation can sometimes protect a molecule from metabolic degradation, leading to a longer half-life.

Conclusion and Future Directions

While direct experimental evidence for the anti-inflammatory properties of this compound is currently lacking, the extensive research on its parent compound, Withaferin A, and related analogs provides a strong foundation for its potential as a potent inflammation modulator. The primary mechanism of action is likely to be the inhibition of the NF-κB signaling pathway, a well-validated target for anti-inflammatory drug discovery.

Future research should focus on the following key areas:

-

Chemical Synthesis and Characterization: Development of a robust and scalable synthesis protocol for this compound and its thorough characterization.

-

In Vitro Anti-inflammatory Profiling: Comprehensive evaluation of its inhibitory effects on the NF-κB pathway using reporter assays, and its ability to suppress the production of pro-inflammatory cytokines and enzymes in relevant cell-based models.

-

Target Identification and Validation: Confirmation of its direct molecular targets, such as IKKβ, through biochemical and biophysical assays.

-

In Vivo Efficacy Studies: Assessment of its anti-inflammatory activity in animal models of inflammatory diseases.

-

Pharmacokinetic and Toxicological Profiling: Determination of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and evaluation of its safety profile.

The exploration of this compound represents a promising avenue for the development of novel anti-inflammatory therapeutics. The insights and protocols provided in this technical guide are intended to facilitate and accelerate these research endeavors.

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. Differential Activities of the Two Closely Related Withanolides, Withaferin A and Withanone: Bioinformatics and Experimental Evidences | PLOS One [journals.plos.org]

- 4. Withaferin A inhibits NF-kappaB activation by targeting cysteine 179 in IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Withaferin-A Inhibits Growth of Drug-Resistant Breast Carcinoma by Inducing Apoptosis and Autophagy, Endogenous Reactive Oxygen Species (ROS) Production, and Inhibition of Cell Migration and Nuclear Factor kappa B (Nf-κB)/Mammalian Target of Rapamycin (m-TOR) Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Withaferin A: A Dietary Supplement with Promising Potential as an Anti-Tumor Therapeutic for Cancer Treatment - Pharmacology and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Withaferin a strongly elicits IkappaB kinase beta hyperphosphorylation concomitant with potent inhibition of its kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Withaferin A Associated Differential Regulation of Inflammatory Cytokines [frontiersin.org]

- 10. Withaferin A Associated Differential Regulation of Inflammatory Cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery, Properties, and Derivatization of Withaferin A from Withania somnifera

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withania somnifera (L.) Dunal, commonly known as Ashwagandha, is a cornerstone of traditional Ayurvedic medicine, revered for its wide array of therapeutic properties.[1] Central to its pharmacological activity are a group of C28-steroidal lactone triterpenoids known as withanolides.[2] Among these, Withaferin A stands out as one of the most abundant and biologically active constituents, first isolated in 1956 and its structure elucidated in 1965. It has since garnered significant attention for its potent anti-inflammatory, anti-cancer, and cardioprotective effects.[1] This technical guide provides a comprehensive overview of Withaferin A, with a particular focus on its discovery, experimental protocols for its isolation and characterization, and the potential for the synthesis of derivatives such as the hypothetical 4,27-Dimethyl withaferin A.

While a direct discovery of "this compound" from Withania somnifera is not documented in prominent scientific literature, this guide will explore the chemistry of Withaferin A that allows for such derivatization and the potential implications for its biological activity.

Isolation of Withaferin A from Withania somnifera

The isolation of Withaferin A from the leaves and roots of Withania somnifera is a multi-step process involving extraction and chromatographic purification. The yield and purity of the final product are highly dependent on the plant material and the extraction methodology employed.

Experimental Protocol: Extraction and Isolation

A common method for the isolation of Withaferin A is as follows:

-

Plant Material Preparation: Dried and powdered leaves of Withania somnifera are used as the starting material.

-

Soxhlet Extraction: The powdered leaves are subjected to Soxhlet extraction with a solvent system, typically a mixture of methanol (B129727) and water (e.g., 80:20 v/v).[3]

-

Solvent Evaporation: The resulting extract is concentrated under reduced pressure to remove the solvent, yielding a crude extract.[3]

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning. An aqueous suspension of the extract is partitioned with a series of organic solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity. Withaferin A, being moderately polar, is typically enriched in the chloroform or ethyl acetate fraction.

-

Column Chromatography: The enriched fraction is further purified using column chromatography over silica (B1680970) gel. A gradient elution is employed, starting with a non-polar solvent like chloroform and gradually increasing the polarity with methanol.[3]

-

Crystallization: Fractions containing Withaferin A, as identified by Thin Layer Chromatography (TLC), are pooled, concentrated, and the compound is crystallized from a suitable solvent like methanol to yield pure Withaferin A.[3]

Table 1: Quantitative Data on Withaferin A Isolation

| Parameter | Value | Reference |

| Purity (Post-crystallization) | >98% | [4] |

Workflow for Withaferin A Isolation

Caption: General workflow for the isolation of Withaferin A.

Structure Elucidation of Withaferin A

The chemical structure of Withaferin A was determined using a combination of spectroscopic techniques.

Experimental Protocol: Spectroscopic Analysis

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. Electrospray ionization (ESI) is a common technique used. The mass transition ion-pair for Withaferin A is typically m/z 471.3→281.2.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are crucial for elucidating the complex steroidal structure, including the stereochemistry.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and epoxide groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to identify the chromophores, particularly the α,β-unsaturated ketone in ring A.

Table 2: Spectroscopic Data for Withaferin A

| Technique | Key Observations | Reference |

| HRMS (ESI) | [M+H]⁺ at m/z 471.2668 (Calculated for C₂₈H₃₉O₆) | [5] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): Characteristic signals for olefinic protons, protons adjacent to hydroxyl and epoxide groups, and methyl groups. | [6] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): Signals corresponding to 28 carbon atoms, including carbonyl carbons, olefinic carbons, carbons of the epoxide ring, and carbons bearing hydroxyl groups. | [7] |

| IR (KBr) | ν (cm⁻¹): ~3400 (O-H), ~1710 (C=O, lactone), ~1680 (C=O, enone) | [6] |

| UV (MeOH) | λₘₐₓ (nm): ~215 | [6] |

Biological Activities of Withaferin A

Withaferin A exhibits a wide range of biological activities, with its anti-cancer properties being the most extensively studied.

Anti-Cancer Activity